molecular formula C15H18N4O3S2 B11367625 N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2,3-thiadiazole-4-carboxamide

N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B11367625
M. Wt: 366.5 g/mol
InChI Key: BPRRISKTWVWFHA-UHFFFAOYSA-N
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Description

N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2,3-thiadiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. It features a unique structure that combines a thiadiazole ring with a sulfonyl-substituted phenyl group and a piperidine moiety, which contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2,3-thiadiazole-4-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, where a sulfonyl chloride reacts with an aromatic amine.

    Attachment of the Piperidine Moiety: The piperidine moiety is introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2,3-thiadiazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide: Shares a similar sulfonyl-phenyl structure but lacks the thiadiazole ring.

    1,3,4-Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.

    Piperidine Derivatives: Compounds containing the piperidine moiety with various functional groups.

Uniqueness

N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2,3-thiadiazole-4-carboxamide is unique due to its combination of a thiadiazole ring, sulfonyl-phenyl group, and piperidine moiety, which imparts distinct chemical and biological properties. This combination allows for diverse applications and potential therapeutic benefits.

Properties

Molecular Formula

C15H18N4O3S2

Molecular Weight

366.5 g/mol

IUPAC Name

N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]thiadiazole-4-carboxamide

InChI

InChI=1S/C15H18N4O3S2/c1-11-4-2-3-9-19(11)24(21,22)13-7-5-12(6-8-13)16-15(20)14-10-23-18-17-14/h5-8,10-11H,2-4,9H2,1H3,(H,16,20)

InChI Key

BPRRISKTWVWFHA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CSN=N3

Origin of Product

United States

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